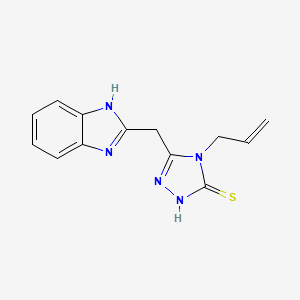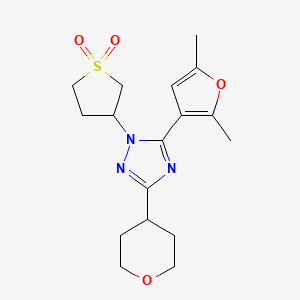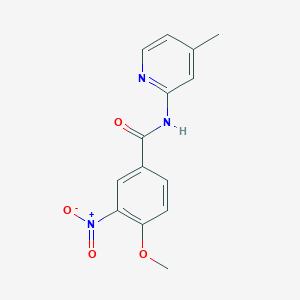
4-allyl-5-(1H-benzimidazol-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole and benzimidazole derivatives involves nucleophilic substitution reactions and intramolecular cyclization processes, leading to a variety of compounds with potential biological activities (Barot, Manna, & Ghate, 2017). These methodologies underscore the versatility and reactivity of the triazole and benzimidazole frameworks in constructing complex molecules.
Molecular Structure AnalysisMolecular structure analysis using X-ray diffraction and DFT calculations has been performed on similar compounds, revealing insights into their geometric configurations, vibrational frequencies, and chemical shift values (Karakurt, Dinçer, Çetin, & Şekerci, 2010). These studies provide a foundation for understanding the structural attributes of "4-allyl-5-(1H-benzimidazol-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione."
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related research on benzimidazole and triazole derivatives, which demonstrate a range of reactions including cycloadditions, substitutions, and transformations leading to diverse biological activities (Kuș et al., 2008). These studies highlight the chemical versatility of the triazole and benzimidazole cores.
Physical Properties Analysis
The physical properties of similar molecules, such as solubility, melting points, and crystalline structure, have been characterized through experimental and computational methods. These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields (Cansiz et al., 2012).
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-7-18-12(16-17-13(18)19)8-11-14-9-5-3-4-6-10(9)15-11/h2-6H,1,7-8H2,(H,14,15)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGMYBQMVSVJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1H-benzimidazol-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5647585.png)
![2-(dimethylamino)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B5647599.png)
![9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647604.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propanamide](/img/structure/B5647616.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5647623.png)
![3-[(3R*,4S*)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5647626.png)
![3-methyl-2-(2-methyl-2-propen-1-yl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5647630.png)
![(3aS*,10aS*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5647643.png)
![2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5647650.png)

![2-hydroxy-N-(rel-(3R,4S)-4-propyl-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5647665.png)
